molecular formula C21H19N3O5S2 B566106 (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide CAS No. 530145-62-1

(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

Cat. No. B566106
M. Wt: 457.519
InChI Key: FTRWHMCJQMAHDE-LJQANCHMSA-N
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Description

(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide, also known as (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide, is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.519. The purity is usually 95%.
BenchChem offers high-quality (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiandrogen Activity : Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, which included compounds similar to the queried chemical. They discovered novel, potent antiandrogens, which are peripherally selective (Tucker, Crook, & Chesterson, 1988).

  • Alkylation and Synthesis of Benzo[b]thiophene Derivatives : Campaigne and Neiss (1965) reported on the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene, leading to the formation of benzo[b]thiophene derivatives, which may relate to the structure of the compound (Campaigne & Neiss, 1965).

  • Stereoselective Substitution with Sulfur Nucleophiles : Effenberger and Gaupp (1999) discussed the reaction of optically active nitriles with sulfur nucleophiles, including the synthesis of sulfanyl nitriles, which is relevant to the structure of the queried compound (Effenberger & Gaupp, 1999).

  • Electrochemical Reduction of Aryl Sulfones : Pilard, Fourets, Simonet, Klein, and Peters (2001) investigated the electrochemical reduction of aryl sulfones, particularly focusing on the behaviors of radical anions. Their study may provide insights into the electrochemical properties of similar sulfonamide structures (Pilard et al., 2001).

  • Ocular Hypotensive Activity : Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, and Springer (1991) synthesized and evaluated a series of thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models, indicating potential medical applications (Prugh et al., 1991).

  • Synthesis and Biological Screening : Fatima, Abbasi, Khan, Ashraf, Ahmad, and Ejaz (2013) conducted a study on the synthesis of various N-substituted benzene sulfonamides and evaluated their antioxidant activities, revealing potential applications in bioactivity and pharmacology (Fatima et al., 2013).

  • Synthesis of Sulfonamides : Yan, Bertarelli, Hayallah, Meyer, Klotz, and Müller (2006) developed a new method for the synthesis of sulfonamides, which could be relevant to the compound , especially in terms of its potential as a pharmaceutical agent (Yan et al., 2006).

properties

IUPAC Name

N-[(5-cyano-2-nitrophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c22-13-17-8-9-20(24(26)27)18(11-17)14-23(31(28,29)21-7-4-10-30-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWHMCJQMAHDE-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115950
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

CAS RN

530145-62-1
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530145-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Z Shi, J Fan, DR Kronenthal… - … Process Research & …, 2018 - ACS Publications
The development of a new and practical synthesis for a farnesyltransferase inhibitor 1 is described. The new route started from 2-nitro-5-cyanotoluene (9) and afforded desired 1 in eight …
Number of citations: 4 pubs.acs.org

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